molecular formula C24H25ClN4O5S B15034736 5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenoxyethyl)aniline

5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No.: B15034736
M. Wt: 517.0 g/mol
InChI Key: JTQUIYBOLVQMEM-UHFFFAOYSA-N
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Description

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE is unique due to its combination of a piperazine ring, a nitroaniline moiety, and a chlorobenzenesulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C24H25ClN4O5S

Molecular Weight

517.0 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C24H25ClN4O5S/c25-19-6-9-22(10-7-19)35(32,33)28-15-13-27(14-16-28)20-8-11-24(29(30)31)23(18-20)26-12-17-34-21-4-2-1-3-5-21/h1-11,18,26H,12-17H2

InChI Key

JTQUIYBOLVQMEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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